molecular formula C15H13FO3 B6401705 4-(3-Ethoxyphenyl)-2-fluorobenzoic acid, 95% CAS No. 1261934-06-8

4-(3-Ethoxyphenyl)-2-fluorobenzoic acid, 95%

Cat. No. B6401705
CAS RN: 1261934-06-8
M. Wt: 260.26 g/mol
InChI Key: RRBBATGXESATCS-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenyl)-2-fluorobenzoic acid (also known as 4-EFPB) is a synthetic compound of great interest to the scientific community. It is a highly selective and potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), with a wide range of applications in scientific research.

Scientific Research Applications

4-EFPB has a wide range of applications in scientific research. It has been used to study the role of COX-2 in inflammation and cancer, as well as to investigate the effects of COX-2 inhibitors on cardiovascular disease, diabetes, and neurodegenerative diseases. 4-EFPB has also been used to study the effects of COX-2 inhibitors on the immune system and to investigate the role of COX-2 in the development of drug-resistant bacteria.

Mechanism of Action

4-EFPB is a highly selective and potent inhibitor of COX-2. It works by binding to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins and other eicosanoids. This inhibition of COX-2 activity leads to decreased levels of prostaglandins and other eicosanoids, which in turn leads to a variety of effects, depending on the tissue in which the inhibition occurs.
Biochemical and Physiological Effects
The inhibition of COX-2 activity by 4-EFPB leads to a variety of biochemical and physiological effects. In the brain, it has been shown to reduce inflammation and oxidative stress, as well as to decrease the levels of pro-inflammatory cytokines. In the cardiovascular system, it has been shown to reduce blood pressure and improve endothelial function. In the immune system, it has been shown to reduce inflammation and improve the response to infection.

Advantages and Limitations for Lab Experiments

The use of 4-EFPB in scientific research has several advantages. It is a highly selective and potent inhibitor of COX-2, with minimal side effects. It is also relatively easy to synthesize and relatively inexpensive to purchase. However, there are also several limitations to its use. It is not suitable for long-term studies due to its short half-life, and it is not suitable for studies involving animals due to its potential for toxicity.

Future Directions

There are a number of potential future directions for the use of 4-EFPB in scientific research. It could be used to study the role of COX-2 in other diseases, such as obesity, asthma, and arthritis. It could also be used to investigate the effects of COX-2 inhibitors on the gut microbiome, or to study the effects of COX-2 inhibitors on the development of drug-resistant bacteria. Additionally, it could be used to study the effects of COX-2 inhibitors on the cardiovascular system, or to investigate the role of COX-2 in the development of cancer.

Synthesis Methods

4-EFPB can be synthesized through a three-step process. First, 3-ethoxyphenol is reacted with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-(3-ethoxyphenyl)-2-fluorobenzene. This intermediate is then reacted with acetic acid in the presence of a strong base, such as sodium hydroxide, to form 4-(3-ethoxyphenyl)-2-fluorobenzoic acid. Finally, the product is purified by recrystallization.

properties

IUPAC Name

4-(3-ethoxyphenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-2-19-12-5-3-4-10(8-12)11-6-7-13(15(17)18)14(16)9-11/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBBATGXESATCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690022
Record name 3'-Ethoxy-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261934-06-8
Record name 3'-Ethoxy-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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